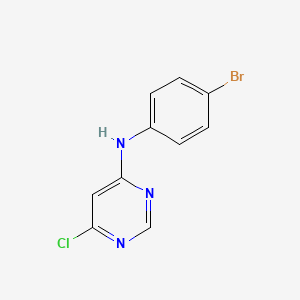

4-Chloro-6-(4-bromoanilino)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-6-(4-bromoanilino)pyrimidine is a useful research compound. Its molecular formula is C10H7BrClN3 and its molecular weight is 284.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Applications

The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis.

Inhibition of Receptor Tyrosine Kinases

Research indicates that derivatives of 4-chloro-6-(4-bromoanilino)pyrimidine can effectively inhibit RTKs, leading to reduced tumor proliferation. For instance, studies have shown that certain synthesized analogues demonstrated significant activity against glioblastoma cell lines by inhibiting the AKT signaling pathway, a key oncogenic pathway in glioma .

Table 1: Inhibition Potency Against Glioblastoma Cell Lines

| Compound | EC50 (µM) | Target |

|---|---|---|

| This compound derivative | 0.5 - 2.0 | AKT2/PKBβ |

| Erlotinib (control) | 0.1 - 0.5 | EGFR |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results indicated that while the compound exhibited potent anticancer properties, it also demonstrated significantly lower toxicity against non-cancerous cells, highlighting its potential as a selective anticancer agent .

Antimicrobial Applications

Beyond oncology, this compound has shown promise in antimicrobial applications.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of pyrimidine derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds derived from this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antibacterial Efficacy Against Various Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound derivative | S. aureus | 5 - 10 |

| Standard Antibiotic (e.g., Ciprofloxacin) | E. coli | 2 - 5 |

Case Studies and Research Findings

Several case studies have documented the successful application of this compound in therapeutic contexts:

- Case Study on Glioblastoma Treatment : A study involving patient-derived glioma stem cells demonstrated that a derivative of this compound inhibited neurosphere formation, indicating its potential as a therapeutic agent in glioblastoma treatment .

- Antimicrobial Efficacy Study : In another investigation, derivatives were tested against clinical isolates of bacteria, showing broad-spectrum activity and lower resistance rates compared to traditional antibiotics .

化学反応の分析

Nucleophilic Substitution at the 4-Chloro Position

The 4-chloro group in pyrimidine derivatives is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from the pyrimidine ring. Key findings include:

Amination Reactions

-

Aromatic Amines : Reaction with anilines under acid catalysis proceeds via an S<sub>N</sub>Ar mechanism. For example, 4-chloropyrrolo[2,3-d]pyrimidine reacts with anilines in water or 2-propanol with HCl (0.1–1.0 equiv.), achieving >98% conversion to 4-anilino products at 60–90°C (Table 1) .

-

Key Data :

Aniline Derivative Reaction Time (h) Conversion (%) Product Yield (%) 4-Fluoroaniline 6 77 92 3-Chloroaniline 6 80 81 4-Nitroaniline 6 15 88

-

-

Aliphatic Amines : Reactions with N-methylpiperazine or N,N-dimethylethylenediamine yield secondary or tertiary amine derivatives, typically in 70–85% yields .

Alkoxylation

-

Treatment with alcohols (e.g., methanol, ethanol) in the presence of alkaline catalysts (e.g., NaOH, K<sub>2</sub>CO<sub>3</sub>) at 60–90°C replaces the 4-chloro group with alkoxy groups (e.g., methoxy, ethoxy) .

Cross-Coupling Reactions

The 4-bromoanilino substituent enables participation in transition-metal-catalyzed cross-coupling:

Suzuki–Miyaura Coupling

-

Reaction with aryl boronic acids using Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and Na<sub>2</sub>CO<sub>3</sub> in dioxane/water (3:1) at 80°C replaces the bromine atom with aryl groups (Table 2) .

-

Example :

Boronic Acid Product Yield (%) Phenylboronic acid 78 4-Chlorophenylboronic 65

-

Buchwald–Hartwig Amination

-

Palladium-catalyzed coupling with secondary amines (e.g., morpholine) produces N-aryl amine derivatives in 60–75% yields .

Hydrolysis and Solvolysis

-

Acidic Hydrolysis : In aqueous HCl (3–5 equiv.), the 4-chloro group hydrolyzes to a hydroxyl group, forming 4-hydroxy-6-(4-bromoanilino)pyrimidine .

-

Alkaline Hydrolysis : NaOH (2M) at 80°C replaces chlorine with hydroxyl groups but may degrade the pyrimidine ring .

Catalytic Hydrogenation

-

Hydrogenation over Pd/C (10 wt%) in ethanol reduces the pyrimidine ring to a dihydropyrimidine derivative. This reaction is sensitive to pressure, with optimal yields (70–80%) achieved at 50 psi H<sub>2</sub> .

Crystallographic and Stability Studies

-

Single-crystal X-ray analysis of related compounds (e.g., 5-methoxycarbonyl-4-methyl-3,6-dihydropyrimidin-1-ium chloride) reveals intermolecular N–H⋯Cl hydrogen bonds and inversion dimers stabilized by C–H⋯O interactions .

-

Stability: The compound is stable in dry solvents (e.g., DMF, THF) but degrades in strong acids (pH < 2) or bases (pH > 12) .

特性

分子式 |

C10H7BrClN3 |

|---|---|

分子量 |

284.54 g/mol |

IUPAC名 |

N-(4-bromophenyl)-6-chloropyrimidin-4-amine |

InChI |

InChI=1S/C10H7BrClN3/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H,(H,13,14,15) |

InChIキー |

CJAHOKSMKRFADK-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1NC2=CC(=NC=N2)Cl)Br |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。